molecular formula C6H3Cl2F B072040 1,2-Dichloro-4-fluorobenzene CAS No. 1435-49-0

1,2-Dichloro-4-fluorobenzene

Cat. No. B072040
CAS RN: 1435-49-0
M. Wt: 164.99 g/mol
InChI Key: QSDKXMVGRLVIQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-Dichloro-4-fluorobenzene involves diazotization of 2,4-dichloroaniline followed by the substitution of diazo compounds with fluorine ions. This process yields a high purity product, suitable for industrial production, with a purity of 99.2% and a yield of 50.2% (Wang Guo-xi, 2004).

Molecular Structure Analysis

Molecular structure analysis of fluorobenzenes, including 1,2-Dichloro-4-fluorobenzene, reveals the presence of C−H···F−C interactions. These interactions are key to understanding the behavior of these compounds in crystalline states and play a significant role in determining their physical and chemical properties. These interactions are comparable to C−H···O and C−H···N interactions found in related compounds, indicating a similarity in structural determinants across these classes (V. R. Thalladi et al., 1998).

Chemical Reactions and Properties

The electrochemical fluorination of halobenzenes, including 1,2-Dichloro-4-fluorobenzene, involves complex mechanisms that yield various fluorinated products. These reactions demonstrate the compound's reactivity and its potential for further functionalization, making it a valuable intermediate for the synthesis of more complex molecules (Hirohide Horio et al., 1996).

Physical Properties Analysis

The physical properties of 1,2-Dichloro-4-fluorobenzene, such as its liquid state at room temperature and its ability to form single crystals suitable for X-ray diffraction, are influenced by its molecular structure and intermolecular interactions. The detailed analysis of these interactions provides insights into its crystalline structure and the role of C−H···F interactions in defining its physical properties.

Chemical Properties Analysis

Organometallic chemistry reveals that partially fluorinated benzenes like 1,2-Dichloro-4-fluorobenzene can serve as solvents or ligands in transition-metal-based catalysis due to their weak π-electron donation capabilities. This characteristic underlines the compound's utility in facilitating a range of organometallic reactions and highlights its potential in synthetic chemistry (Sebastian D. Pike et al., 2017).

Scientific Research Applications

  • Organometallic Chemistry and Catalysis :

    • Fluorobenzenes like 1,2-Dichloro-4-fluorobenzene are recognized as versatile solvents in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce π-electron density donation from the arene, allowing for weak binding to metal centers. This property makes them suitable as non-coordinating solvents or readily displaced ligands in complex formations (Pike, Crimmin, & Chaplin, 2017).
  • Spectroscopy and Vibrational Analysis :

    • Research using resonance enhanced multiphoton ionization (REMPI) and mass analyzed threshold ionization (MATI) spectroscopy investigates the vibrational structure of 1,2-Dichloro-4-fluorobenzene in various states. These techniques provide insight into the electronic and vibrational properties of the compound (Krüger & Grotemeyer, 2016).
  • Synthesis of Pharmaceuticals and Agricultural Chemicals :

    • 1,2-Dichloro-4-fluorobenzene is used as an intermediate in the industrial synthesis of various pharmaceutical and agricultural chemicals. Its degradation by certain microbial strains demonstrates its potential for biodegradation and environmental relevance (Moreira, Amorim, Carvalho, & Castro, 2009).
  • Electrochemical Fluorination :

    • The compound is involved in electrochemical fluorination studies, which explore the fluorination mechanisms of aromatic compounds. This is significant for understanding the formation of various fluorinated organic compounds (Momota, Mukai, Kato, & Morita, 1998).
  • Crystal Structure Analysis :

    • Studies on C−H···F interactions in crystalline structures of compounds like 1,2-Dichloro-4-fluorobenzene help in understanding the weak acceptor capabilities of the C−F group. This is vital for the field of crystallography and material science (Thalladi et al., 1998).
  • NMR Spectroscopy Studies :

    • The compound's behavior in NMR spectroscopy, especially regarding 1H and 19F spectra, is researched to understand solvent effects on coupling constants. This has implications in analytical chemistry (Suntioinen & Laatikainen, 1992).
  • Chemical Synthesis and Reactivity :

    • The role of 1,2-Dichloro-4-fluorobenzene in cobalt-catalyzed carbonylation reactions is studied to synthesize fluorinated benzoic acids. This highlights its utility in creating compounds for various applications (Boyarskiy, Fonari, Khaybulova, Gdaniec, & Simonov, 2010).

properties

IUPAC Name

1,2-dichloro-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F/c7-5-2-1-4(9)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDKXMVGRLVIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162444
Record name 1,2-Dichloro-4-fluorobenzene
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Molecular Weight

164.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-4-fluorobenzene

CAS RN

1435-49-0
Record name 1,2-Dichloro-4-fluorobenzene
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Record name 1,2-Dichloro-4-fluorobenzene
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Record name 1435-49-0
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Record name 1,2-Dichloro-4-fluorobenzene
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Record name 1,2-dichloro-4-fluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
S Krüger, J Grotemeyer - Physical Chemistry Chemical Physics, 2016 - pubs.rsc.org
Resonance enhanced multiphoton ionization (REMPI) and mass analyzed threshold ionization (MATI) spectroscopy have been applied in order to investigate the vibrational structure of …
Number of citations: 4 pubs.rsc.org
V Grakauskas - The Journal of Organic Chemistry, 1969 - ACS Publications
Direct liquid phase fluorination of chlorinatedaromatic compoundsproceeded by addition and polymerization, yielding the corresponding 1, 2, 3, 4, 5, 6-hexafluorocyclohexane …
Number of citations: 41 pubs.acs.org
CL Gabelish, P Crisp, RP Schneider - Journal of Chromatography A, 1996 - Elsevier
A sensitive method was developed for the simultaneous determination in aqueous media of pentachlorophenol (PCP), 2,4,6-trichlorophenol (TCP), 2,4-dichlorobenzoic acid (DCBA), …
Number of citations: 25 www.sciencedirect.com
MA Bennett, JS Drage, KD Griffiths… - … Edition in English, 1988 - Wiley Online Library
The gold‐yellow Ni urn: x-wiley: 05700833: media: ANIE198809411: tex2gif-stack-1 complex 1 of the unsubstituted 1, 2, 4, 5‐tetradehydrobenzene C 6 H 2 is surprisingly easily …
Number of citations: 16 onlinelibrary.wiley.com
T Yan, L Zhao, M He, JF Soule… - Advanced Synthesis …, 2014 - Wiley Online Library
The influence of both electron‐withdrawing and electron‐donating substituents such as nitro, nitrile, chloro, bromo and methoxy at C‐3 on fluorobenzenes for their palladium‐catalysed …
Number of citations: 39 onlinelibrary.wiley.com
H Hartl, M Ekanayake, AP O'Mullane… - ACS Applied Nano …, 2022 - ACS Publications
Simple, fast, and economical graphene synthesis methods are of interest because of its diverse uses in energy storage, composite coatings, water purification, and other applications. …
Number of citations: 3 pubs.acs.org
R Boyaala, R Touzani, V Guerchais, JF Soulé… - Tetrahedron …, 2017 - Elsevier
We report herein on palladium-catalyzed direct arylation of (poly)fluorobenzene derivatives in the presence of 2-halopyridines for the one-step synthesis of 2-[(poly)fluorinated aryl]…
Number of citations: 6 www.sciencedirect.com
H Hartl, K Ostrikov, J MacLeod - Advanced Materials …, 2022 - Wiley Online Library
Cuprous halides (CuX) are transparent semiconductors with a range of appealing characteristics, and with targeted applications in electronics, energy storage, and sensing. Here, it is …
Number of citations: 8 onlinelibrary.wiley.com
T Kitamura, K Gondo, T Katagiri - The Journal of organic chemistry, 2013 - ACS Publications
A practical and safe synthesis of 1,2-bis(trimethylsilyl)benzene from 1,2-dichlorobenzene and Me 3 SiCl was achieved by use of a hybrid metal of Mg and CuCl in the presence of LiCl in …
Number of citations: 15 pubs.acs.org
VP Boyarskiy, MS Fonari, TS Khaybulova… - Journal of Fluorine …, 2010 - Elsevier
The cobalt-catalysed methoxycarbonylation of polysubstituted bromo,fluoro- and chloro,fluorobenzenes and 1,2,4-trichlorobenzene with emphasis on the chemo- and regio-selectivity of …
Number of citations: 7 www.sciencedirect.com

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